3-Oxabicyclo[3.1.0]hexan-6-ol
Description
3-Oxabicyclo[3.1.0]hexan-6-ol is a bicyclic organic compound characterized by a six-membered ring system fused with a three-membered oxirane (epoxide) ring. The hydroxyl (-OH) group at position 6 and the oxygen atom at position 3 create a unique stereochemical environment that influences its reactivity and biological activity.
Key Properties (Inferred from Analogs):
- Molecular Formula: Likely C₅H₈O₂ (based on positional isomer 6-Oxabicyclo[3.1.0]hexan-3-ol) .
- Functional Groups: Hydroxyl (-OH) and ether (-O-) groups.
- Synthesis: Cyclization of precursors (e.g., diols or epoxides) under acidic/basic conditions, similar to methods for 6-Oxabicyclo[3.1.0]hexan-3-ol .
- Applications: Potential as a building block in organic synthesis, pharmaceutical intermediates, or bioactive molecules .
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
3-oxabicyclo[3.1.0]hexan-6-ol |
InChI |
InChI=1S/C5H8O2/c6-5-3-1-7-2-4(3)5/h3-6H,1-2H2 |
InChI Key |
UTEOMXWQUXKRRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2O)CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ol can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru) or cobalt (Co). This method is known for its efficiency and high yield .
Industrial Production Methods
Industrial production of 3-Oxabicyclo[3.1.0]hexan-6-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.1.0]hexan-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
3-Oxabicyclo[3.1.0]hexan-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.1.0]hexan-6-ol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights critical differences between 3-Oxabicyclo[3.1.0]hexan-6-ol and related bicyclic compounds:
Research Findings and Industrial Relevance
Pharmacological Potential
- Opioid Receptor Modulation: Azabicyclic analogs (e.g., 3-Azabicyclo[3.1.0]hexan-6-ol hydrobromide) demonstrate selective binding to mu-opioid receptors, offering non-addictive pain management solutions .
- Antiviral Applications : Derivatives like 3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride show promise as intermediates in antiviral drug development .
Biological Activity
3-Oxabicyclo[3.1.0]hexan-6-ol, a bicyclic compound, has garnered attention in recent years due to its potential biological activities, particularly in the field of insecticidal properties. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ol
The synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ol involves several chemical reactions starting from readily available precursors such as furfural. A notable synthetic route includes the photochemical addition of isopropyl alcohol to furan derivatives, leading to the formation of key intermediates that are subsequently cyclized to yield the desired oxabicyclo compound .
Key Steps in Synthesis
- Photochemical Addition : Isopropyl alcohol is added to furan derivatives.
- Formation of Intermediates : The reaction yields tetrahydrofuran derivatives.
- Cyclization : Using potassium tert-butoxide, cyclization occurs to form 3-Oxabicyclo[3.1.0]hexan-6-ol.
Insecticidal Properties
Research indicates that 3-Oxabicyclo[3.1.0]hexan-6-ol exhibits significant insecticidal activity against various pest species, including Sitophilus zeamais and Periplaneta americana. In a study evaluating several derivatives, 3-Oxabicyclo[3.1.0]hexan-6-ol demonstrated high mortality rates, achieving up to 100% mortality in some cases within 24 hours after application .
Table 1: Insecticidal Activity of 3-Oxabicyclo Compounds
| Compound | Target Insect | Mortality Rate (%) | Time (hours) |
|---|---|---|---|
| 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one | S. zeamais | 90 | 24 |
| 6 (3-Oxabicyclo[3.1.0]hexan-6-ol) | P. americana | 100 | 12 |
| Compound 11 | A. monuste orseis | 100 | 12 |
The mechanism by which 3-Oxabicyclo[3.1.0]hexan-6-ol exerts its insecticidal effects is believed to involve neurotoxic pathways similar to those utilized by conventional pyrethroids, leading to rapid paralysis and death in target insects . The compound's structure allows it to interact effectively with sodium channels in the neuronal membranes of insects.
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of 3-Oxabicyclo[3.1.0]hexan-6-ol:
- Insecticidal Efficacy : A study demonstrated that compounds derived from this bicyclic structure exhibited high levels of toxicity against stored product pests, making them suitable candidates for developing new insecticides .
- Molecular Docking Studies : In silico studies have shown that derivatives of this compound can inhibit enzymes such as alpha-amylase and protein tyrosine phosphatase, indicating potential applications beyond insecticidal activity in metabolic regulation and diabetes management .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
